1-(1-Bromoethyl)-4-nitrobenzene
Overview
Description
1-(1-Bromoethyl)-4-nitrobenzene is a type of organic compound that contains a bromine atom and a nitro group. It’s likely to be a derivative of benzene, which is a common aromatic compound .
Synthesis Analysis
While the specific synthesis method for 1-(1-Bromoethyl)-4-nitrobenzene is not available, similar compounds are often synthesized through radical polymerization or esterification .Molecular Structure Analysis
The molecular structure of 1-(1-Bromoethyl)-4-nitrobenzene would likely include a benzene ring with a bromoethyl group and a nitro group attached. The exact positions of these groups on the benzene ring would depend on the specific synthesis method .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(1-Bromoethyl)-4-nitrobenzene would depend on its specific structure. For example, similar compounds have a density of around 1.4 g/cm³ and a boiling point around 200°C .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
1-(1-Bromoethyl)-4-nitrobenzene is used as an intermediate in pharmaceutical synthesis. For instance, it is involved in the preparation of dofetilide, a medication for arrhythmia treatment. The synthesis is achieved through the Williamson Reaction, highlighting its role in creating valuable compounds in medicinal chemistry (Zhai Guang-xin, 2006).
Electrochemical Studies and Applications
Electrochemical studies of 1-(1-Bromoethyl)-4-nitrobenzene have been conducted, focusing on its reduction at carbon cathodes. Such studies contribute to understanding the electrochemical behavior of nitroaromatic compounds, potentially leading to applications in electro-synthesis and battery technology (Peng Du & D. Peters, 2010).
Advances in Organic Synthesis
Research has also focused on the ultrasound-assisted synthesis of derivatives like 1-butoxy-4-nitrobenzene using 1-(1-Bromoethyl)-4-nitrobenzene. Such methods improve the efficiency of organic synthesis, opening new pathways for the production of complex organic molecules (K. Harikumar & V. Rajendran, 2014).
Photophysics and Photochemistry Insights
In the field of photophysics and photochemistry, studies on the simplest nitroaromatic compounds like nitrobenzene provide insights into the complex behavior of these molecules under UV light. Understanding the behavior of such compounds can have implications for environmental science and materials science (A. Giussani & G. Worth, 2017).
Applications in Polymer Solar Cells
1-(1-Bromoethyl)-4-nitrobenzene has been utilized in the development of polymer solar cells. Its addition to the active layer of these cells significantly improves their efficiency, demonstrating its potential in renewable energy technologies (G. Fu et al., 2015).
Reactivity in Ionic Liquids
The reactivity of 1-(1-Bromoethyl)-4-nitrobenzene radical anions in ionic liquids has been a subject of study. This research is crucial in understanding the behavior of these compounds in alternative solvent systems, which could be important for green chemistry applications (S. Ernst et al., 2013).
Future Directions
properties
IUPAC Name |
1-(1-bromoethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTKPPRBFXTUKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452200 | |
Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Bromoethyl)-4-nitrobenzene | |
CAS RN |
19935-81-0 | |
Record name | 1-(1-Bromoethyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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